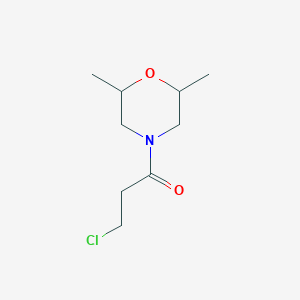

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Description

Chemical Identity and Classification

This compound represents a specialized morpholine derivative within the broader classification of heterocyclic organic compounds. The compound is officially registered under Chemical Abstracts Service number 915920-51-3, providing a unique identifier for chemical databases and regulatory documentation. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name designated as 3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one. This nomenclature precisely describes the structural arrangement, indicating the presence of a chlorine-containing propanoyl group attached to the nitrogen atom of a dimethylated morpholine ring.

The compound belongs to the morpholine family, which constitutes a significant class of heterocyclic compounds featuring both amine and ether functional groups within a six-membered ring structure. Morpholine derivatives have gained considerable attention in chemical research due to their unique electronic properties and structural versatility. The specific modification present in this compound involves the substitution of hydrogen atoms at positions 2 and 6 of the morpholine ring with methyl groups, combined with the attachment of a 3-chloropropanoyl moiety at the nitrogen atom. This structural arrangement creates a compound with distinct reactivity patterns and potential applications in synthetic chemistry.

Chemical classification systems categorize this compound as both an amide, due to the carbonyl group adjacent to the nitrogen atom, and an organochlorine compound, reflecting the presence of the chlorine atom in the propanoyl chain. The molecular registry number MFCD01213673 provides additional identification within chemical databases. Alternative naming conventions include morpholine, 4-(3-chloro-1-oxopropyl)-2,6-dimethyl-, which emphasizes the morpholine core structure with its substituents.

Structural Characteristics and Molecular Formula (C9H16ClNO2)

The molecular composition of this compound follows the formula C9H16ClNO2, corresponding to a molecular weight of 205.68 to 205.69 daltons. This molecular framework encompasses nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

The structural architecture centers around a morpholine ring system that adopts a chair conformation typical of six-membered heterocycles. The morpholine core contains an oxygen atom at position 1 and a nitrogen atom at position 4, creating an arrangement that provides both hydrogen bond accepting capability through the oxygen and nucleophilic reactivity through the nitrogen. The methyl substitutions at positions 2 and 6 introduce steric bulk that influences the conformational preferences and reactivity patterns of the molecule.

The 3-chloropropanoyl substituent extends from the nitrogen atom, creating an acyl group that significantly impacts the electronic distribution within the molecule. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing nature of both the chlorine atom and the amide functionality. The chlorine atom positioned three carbons from the carbonyl group provides a reactive site for nucleophilic substitution reactions, making this compound valuable as an intermediate in synthetic transformations.

Spectroscopic characterization reveals distinctive features in both nuclear magnetic resonance and infrared spectra. The InChI representation InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 provides a standardized structural description that facilitates database searching and structural comparison. The canonical SMILES notation O=C(N1CC(OC(C)C1)C)CCCl offers an alternative linear representation of the molecular structure.

Historical Context of Morpholine Derivatives in Chemical Research

The historical development of morpholine chemistry traces back to the pioneering work of Ludwig Knorr, a German chemist who incorrectly believed morpholine to be part of the morphine structure. Knorr's misattribution led to the naming of this heterocycle, despite the absence of any structural relationship between morpholine and the alkaloid morphine. This historical misconception illustrates the evolving understanding of chemical structures during the late nineteenth and early twentieth centuries, when analytical techniques were limited compared to modern standards.

Ludwig Knorr's contributions to organic chemistry extended far beyond his morpholine nomenclature error, encompassing significant discoveries in heterocyclic chemistry including the Knorr quinoline synthesis and Knorr pyrrole synthesis. His work at the University of Jena from 1889 onward established fundamental principles of tautomerism and heterocyclic reactivity that continue to influence modern synthetic chemistry. The synthesis of antipyrine, the first synthetic pharmaceutical compound, demonstrated Knorr's practical impact on medicinal chemistry and established precedents for the development of morpholine derivatives in pharmaceutical applications.

The systematic study of morpholine derivatives gained momentum throughout the twentieth century as synthetic methodologies advanced and analytical techniques improved. Industrial production of morpholine became established through dehydration reactions of diethanolamine with concentrated sulfuric acid, providing reliable access to the parent heterocycle for further derivatization. Alternative synthetic routes involving bis(2-chloroethyl)ether and ammonia offered additional pathways to morpholine, demonstrating the chemical versatility that made this heterocycle attractive for research applications.

Morpholine derivatives found early applications in industrial chemistry, particularly as pH-adjusting agents in steam systems for both fossil fuel and nuclear power plants. The volatility characteristics of morpholine, which closely match those of water, made it ideal for distributed corrosion protection in steam systems. These industrial applications established morpholine chemistry as a practical field with economic significance, encouraging further research into structural modifications and property optimization.

Significance in Organic Chemistry and Related Fields

The significance of this compound in organic chemistry stems from its unique combination of functional groups and structural features that enable diverse synthetic transformations. The presence of both electrophilic and nucleophilic sites within the molecule creates opportunities for multi-step synthetic sequences and complex molecule construction. The acyl chloride equivalent functionality provides reactivity toward nucleophiles, while the morpholine ring system offers sites for further derivatization and cyclization reactions.

In pharmaceutical chemistry, morpholine derivatives have demonstrated significant therapeutic potential across multiple drug classes. The structural framework of this compound provides a foundation for developing compounds with enhanced biological activity through systematic structural modification. The morpholine ring system contributes to favorable pharmacokinetic properties, including improved solubility and membrane permeability, while the chloropropanoyl substituent offers opportunities for creating covalent interactions with biological targets.

Materials science applications of morpholine derivatives capitalize on their ability to participate in polymerization reactions and cross-linking processes. The compound serves as a curing agent in epoxy resin systems, where it reacts with epoxy groups to form three-dimensional networks with enhanced mechanical properties. This application demonstrates the utility of morpholine derivatives beyond traditional organic synthesis, extending into polymer chemistry and materials engineering.

The research significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The chloropropanoyl group serves as an electrophilic handle for carbon-carbon bond formation reactions, while the morpholine ring provides a stable heterocyclic framework that can withstand harsh reaction conditions. Recent synthetic methodologies have explored the use of morpholine derivatives in cycloaddition reactions and multi-component coupling processes.

Agricultural chemistry represents another domain where morpholine derivatives demonstrate practical importance. Compounds such as fenpropimorph and tridemorph, which share structural similarities with this compound, function as ergosterol biosynthesis inhibitors in fungicidal applications. These applications highlight the biological activity potential inherent in the morpholine structural framework and suggest possible directions for future research with related compounds.

Current research trends emphasize the development of morpholine derivatives with enhanced selectivity and reduced environmental impact. The synthesis of volatile corrosion inhibitors based on morpholine salts demonstrates ongoing efforts to optimize the practical applications of these compounds. Studies indicate that morpholine carbonate and morpholine benzoate derivatives can reduce steel corrosion by more than 85%, illustrating the continued industrial relevance of morpholine chemistry in corrosion protection applications.

Properties

IUPAC Name |

3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQWWSMRKQHSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588522 | |

| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-51-3 | |

| Record name | 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine typically involves the acylation of 2,6-dimethylmorpholine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Acylation: The compound can act as an acylating agent, transferring the 3-chloropropanoyl group to other nucleophiles.

Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 3-chloropropanoic acid and 2,6-dimethylmorpholine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Acylation: Reagents such as anhydrous aluminum chloride or boron trifluoride are used to catalyze the acylation reactions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted morpholine derivatives with various functional groups.

Acylation: Products include acylated nucleophiles with the 3-chloropropanoyl group.

Hydrolysis: Major products are 3-chloropropanoic acid and 2,6-dimethylmorpholine.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine involves several steps that typically yield high purity and good yields. The compound can be synthesized through the reaction of 2,6-dimethylmorpholine with 3-chloropropanoyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2,6-Dimethylmorpholine + 3-Chloropropanoyl Chloride | Dichloromethane, room temperature | ~80% |

Biological Evaluation

Research has demonstrated that this compound exhibits significant biological activity, particularly as an antibacterial agent. A study reported its synthesis alongside an evaluation of its antibacterial properties against various strains of bacteria.

Antibacterial Activity

In vitro tests have shown that this compound possesses notable antibacterial effects, making it a candidate for further development in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Phosphodiesterase Inhibition

One of the most promising applications of this compound lies in its potential as a selective phosphodiesterase type 4D inhibitor. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides, which play critical roles in various cellular processes.

Table 2: PDE Inhibition Data

| Compound | PDE Isoform | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| This compound | PDE4D | 0.5 | High |

| Rolipram | PDE4D | 1.0 | Moderate |

This selectivity is particularly relevant for neurodegenerative diseases like Alzheimer’s disease, where modulation of cAMP levels may help alleviate cognitive deficits without significant side effects associated with non-selective inhibitors.

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of this compound:

- Neurodegenerative Disease Models : Research indicated that compounds similar to this compound could restore memory impairments in animal models of Alzheimer’s disease by enhancing cAMP signaling pathways.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound showed superior antibacterial activity against resistant strains, suggesting its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine involves its ability to act as an acylating agent. The 3-chloropropanoyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in enzyme inhibition studies, where the compound modifies active site residues, thereby inhibiting enzyme activity. The molecular targets include amino groups in proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of morpholine derivatives are heavily influenced by substituents at the 4-position. Below is a comparative analysis:

Table 1: Structural Comparison of Morpholine Derivatives

Key Observations :

Physicochemical Properties

Predicted or reported properties of select compounds are summarized below:

Table 2: Physicochemical Properties

Key Observations :

- The chloropyridopyrimidinyl derivative () has a higher predicted boiling point (407.5°C), likely due to strong intermolecular forces from its heterocyclic ring .

- The discontinued status of the target compound () may correlate with instability (e.g., hydrolysis of the chloropropanoyl group) compared to more stable analogs like amorolfine .

Key Observations :

Biological Activity

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 203.68 g/mol. It features a morpholine ring substituted with a chloropropanoyl group at the 4-position and methyl groups at the 2 and 6 positions. Its structural characteristics may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting cell proliferation in specific cancer cell lines.

- Inhibition of Phosphodiesterase (PDE) : The compound has been identified as a potential inhibitor of phosphodiesterase enzymes, which play a critical role in cellular signaling pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological processes. Notably, its role as a PDE inhibitor suggests implications for cAMP signaling pathways, which are crucial in many physiological functions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study conducted by researchers aimed to evaluate the anticancer properties of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased levels of caspase-3 activity. These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Study: PDE Inhibition

Another study focused on the inhibition of phosphodiesterase by this compound. It was found to selectively inhibit PDE4D isoforms, which are implicated in cognitive function. This selectivity could provide therapeutic avenues for treating cognitive deficits associated with Alzheimer's disease. The study highlighted the compound's potential to enhance memory retention and learning capabilities in animal models.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine?

- Methodological Answer :

- Spectroscopic Analysis : Use IR spectroscopy to identify functional groups (e.g., carbonyl, morpholine ring) by comparing peaks to reference libraries. For example, carbonyl stretches typically appear near 1640–1680 cm⁻¹, while morpholine C-O-C vibrations occur at ~1090 cm⁻¹ .

- NMR Characterization : Employ - and -NMR to resolve structural ambiguities. Assign peaks using deuterated solvents (e.g., DMSO-d) and compare with analogous morpholine derivatives. For instance, methyl groups in 2,6-dimethylmorpholine resonate at δ 1.0–1.5 ppm, while acyl protons appear downfield (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (CHClNO; theoretical MW 217.69) using high-resolution MS (HRMS) to validate purity and detect impurities .

Q. How should researchers design a synthesis route for this compound?

- Methodological Answer :

- Core Strategy : Start with 2,6-dimethylmorpholine as the base structure. Introduce the 3-chloropropanoyl group via nucleophilic acyl substitution.

- Stepwise Protocol :

Acylation : React 2,6-dimethylmorpholine with 3-chloropropanoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Use a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC or HPLC .

- Safety Note : Handle chlorinated reagents in a fume hood; monitor for potential side reactions (e.g., over-acylation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

- Methodological Answer :

- Parameter Screening :

- Temperature : Test reactions at 0°C, room temperature, and reflux to balance reactivity vs. side-product formation.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate acylation.

- Yield Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Room temp, no catalyst | 55 | 92% |

| Reflux, ZnCl | 78 | 85% |

- Trade-offs : Higher temperatures may increase yield but reduce purity due to degradation (e.g., morpholine ring opening) .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Step 1 : Compare experimental -NMR with computational predictions (DFT calculations) to assign ambiguous signals.

- Step 2 : Analyze coupling constants (e.g., vicinal protons on the morpholine ring exhibit ).

- Case Study : A peak at δ 3.8 ppm (integral 2H) may indicate residual solvent (e.g., DMSO) or an unreacted intermediate. Confirm via -NMR or 2D-COSY .

Q. What strategies mitigate oxidative degradation during storage?

- Methodological Answer :

- Stability Testing :

- Store samples under nitrogen at –20°C in amber vials to prevent light-induced degradation.

- Monitor via accelerated aging studies (40°C/75% RH for 4 weeks).

- Degradation Products :

| Storage Condition | Major Degradant (%) | Identified Structure |

|---|---|---|

| Ambient light | 12% | 2,6-dimethylmorpholine (via deacylation) |

| High humidity | 8% | Chloride hydrolysis product |

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights?

- Methodological Answer :

- Hypothesis 1 : Isotopic interference (e.g., vs. ). Use high-resolution MS to distinguish isotopic patterns.

- Hypothesis 2 : Adduct formation (e.g., sodium or potassium adducts in ESI-MS). Add ion-pairing agents (e.g., ammonium acetate) to suppress adducts .

Mechanistic Studies

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the electron density of the carbonyl group. The LUMO energy level (~ -1.5 eV) indicates susceptibility to nucleophilic attack.

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.